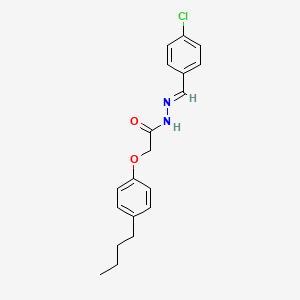
6-Bromo-tricyclo(9.2.2.1(4,8))hexadeca-1(14),4,6,8(16),11(15),12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromotricyclo[9221~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene is a complex organic compound with the molecular formula C16H15Br It is characterized by a tricyclic structure with a bromine atom attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a tricyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different tricyclic derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tricyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene exerts its effects depends on its specific interactions with molecular targets. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tricyclic structure provides a rigid framework that can interact with biological targets, potentially affecting pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaene: Similar tricyclic structure but with a nitrogen atom instead of bromine.
11-bromotricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaen-5-yl methyl: Another brominated tricyclic compound with different ring sizes and positions.
Uniqueness
6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene is unique due to its specific tricyclic structure and the presence of a bromine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
51804-05-8 |
|---|---|
Molecular Formula |
C16H15Br |
Molecular Weight |
287.19 g/mol |
IUPAC Name |
6-bromotricyclo[9.2.2.14,8]hexadeca-1(14),4(16),5,7,11(15),12-hexaene |
InChI |
InChI=1S/C16H15Br/c17-16-10-14-7-5-12-1-2-13(4-3-12)6-8-15(9-14)11-16/h1-4,9-11H,5-8H2 |
InChI Key |
YIGKAUDQJLANAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC(=C2)Br)CCC3=CC=C1C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11974378.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974398.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11974420.png)

![Isobutyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974429.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11974432.png)
![2-Methoxyethyl (2Z)-2-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974441.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974449.png)
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974455.png)
![Isopropyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974466.png)
